molecular formula C10H20O4Si2 B12967515 Bis(trimethylsilyl) maleate

Bis(trimethylsilyl) maleate

Cat. No.: B12967515
M. Wt: 260.43 g/mol
InChI Key: OITVFMRNHJZOHF-FPLPWBNLSA-N
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Description

Bis(trimethylsilyl) maleate is an organosilicon compound with the molecular formula C9H20O4Si2. It is a derivative of maleic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) maleate can be synthesized through the esterification of maleic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where maleic acid and trimethylsilyl chloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(trimethylsilyl) maleate can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form maleic acid and trimethylsilanol.

    Acylation Reactions: It can react with acid chlorides and acyl carbonates to form β-keto acids or methyl ketones.

Common Reagents and Conditions:

    Triethylamine: Used as a base in esterification reactions.

    Acid Chlorides and Acyl Carbonates: React with this compound to form acylated products.

    Water: Causes hydrolysis of the silyl groups.

Major Products:

    Maleic Acid: Formed through hydrolysis.

    β-Keto Acids and Methyl Ketones: Formed through acylation reactions.

Scientific Research Applications

Chemistry: Bis(trimethylsilyl) maleate is used as a precursor in the synthesis of various organic compounds. It is particularly useful in the preparation of β-keto acids and methyl ketones.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound can be used in the development of pharmaceuticals and biologically active molecules.

Industry: In the material science industry, this compound is used in the production of thin films through metal-organic chemical vapor deposition (MOCVD). These films are used in semiconductor devices and other electronic applications.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) maleate exerts its effects is primarily through its ability to undergo various chemical reactions. The trimethylsilyl groups provide stability and protect the maleate moiety during reactions. Upon hydrolysis or substitution, the active maleate component is released, which can then participate in further chemical transformations.

Comparison with Similar Compounds

    Bis(trimethylsilyl) malonate: Similar in structure but derived from malonic acid.

    Trimethylsilyl acetate: An ester of acetic acid with similar silyl protection.

    Trimethylsilyl chloride: A common silylating agent used in organic synthesis.

Uniqueness: Bis(trimethylsilyl) maleate is unique due to its dual silyl protection, which allows for selective reactions and stability under various conditions. Its ability to form β-keto acids and methyl ketones through acylation reactions sets it apart from other silyl-protected compounds.

Properties

Molecular Formula

C10H20O4Si2

Molecular Weight

260.43 g/mol

IUPAC Name

bis(trimethylsilyl) (Z)-but-2-enedioate

InChI

InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7-

InChI Key

OITVFMRNHJZOHF-FPLPWBNLSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)/C=C\C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C

Origin of Product

United States

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